
2-(Naphthalen-1-YL)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-YL)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a pyrene core with a naphthalene moiety attached at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-YL)pyrene typically involves the use of Suzuki cross-coupling reactions. One common method starts with the preparation of a naphthalene-containing dibromo compound, which is then reacted with a pyrene-based boronic ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene under reflux conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-YL)pyrene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-YL)pyrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-YL)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Naphthalen-1-YL)-10-(4-(Naphthalen-2-YL)phenyl)anthracene
- 1-(4-(10-(Naphthalen-1-YL)anthracen-9-YL)phenyl)dibenzo[b,d]furan
- 2-(4-(10-Phenylanthracen-9-YL)phenyl)dibenzo[b,d]furan
Uniqueness
2-(Naphthalen-1-YL)pyrene is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs, where efficient light emission and stability are crucial.
Eigenschaften
CAS-Nummer |
23801-24-3 |
|---|---|
Molekularformel |
C26H16 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H16/c1-2-9-23-17(5-1)6-4-10-24(23)22-15-20-13-11-18-7-3-8-19-12-14-21(16-22)26(20)25(18)19/h1-16H |
InChI-Schlüssel |
PXOKSJGQCWLUDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


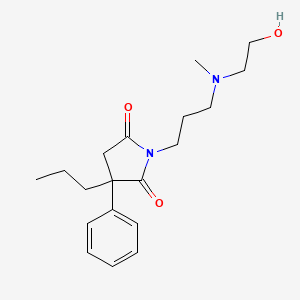
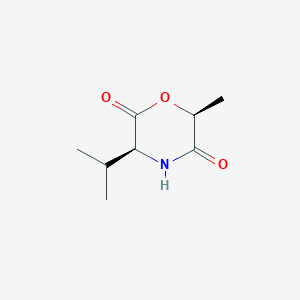

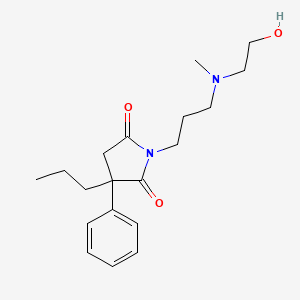
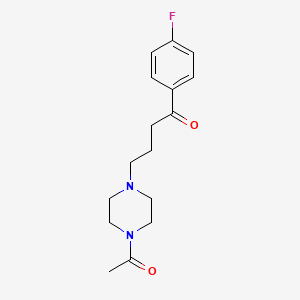
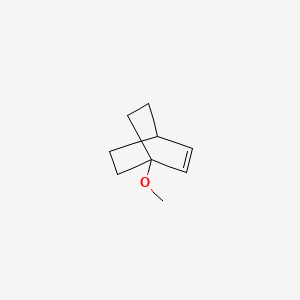
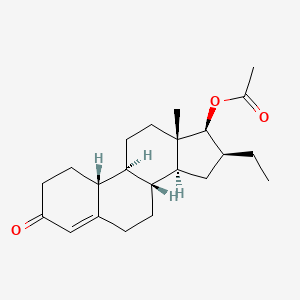

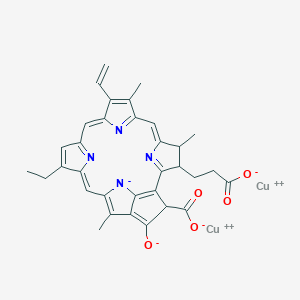
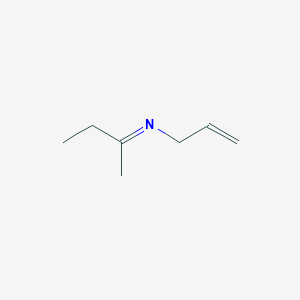
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
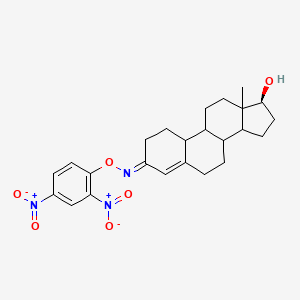
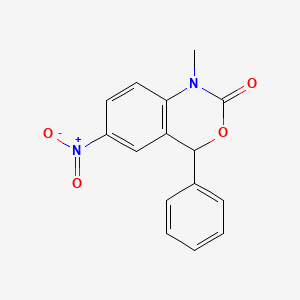
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
